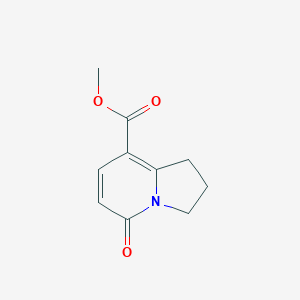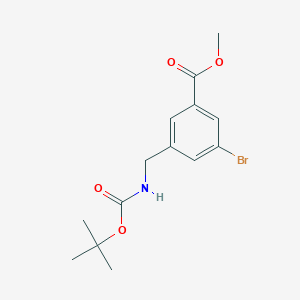
beta-D-Glucopyranosiduronic acid, 2-(3,4-dihydroxyphenyl)-5,7-dihydrox Y-4-oxo-4H-1-benzopyran-3-YL O-beta-D-galactopyranosyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
quercetin-3-O-glucuronide , is a flavonoid compound. It belongs to the flavonol subclass and is commonly found in various plant sources. Quercetin-3-O-glucuronide is a glycoside derivative of quercetin, which means it contains a glucose moiety attached to the quercetin core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of quercetin-3-O-glucuronide involves the enzymatic glucuronidation of quercetin. Glucuronidation is a phase II metabolic reaction that occurs in the liver and other tissues. The enzyme responsible for this process is UDP-glucuronosyltransferase (UGT). Here are the steps involved:
Glucuronidation Reaction:
Industrial Production Methods: Quercetin-3-O-glucuronide is primarily produced through chemical synthesis or enzymatic methods. Enzymatic glucuronidation is preferred due to its specificity and mild reaction conditions. chemical synthesis can also yield the compound.
Análisis De Reacciones Químicas
Reactions Undergone: Quercetin-3-O-glucuronide is relatively stable and does not undergo significant chemical transformations. it can participate in the following reactions:
Hydrolysis: The glucuronide bond can be hydrolyzed under acidic or enzymatic conditions, releasing quercetin and glucuronic acid.
Redox Reactions: Quercetin-3-O-glucuronide can undergo redox reactions, such as oxidation or reduction, affecting its antioxidant properties.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using glucuronidases.
Redox Reactions: Oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride).
Major Products: The major product of hydrolysis is quercetin, while the products of redox reactions depend on the specific conditions.
Aplicaciones Científicas De Investigación
Quercetin-3-O-glucuronide has several research applications:
Antioxidant Activity: It exhibits antioxidant properties, protecting cells from oxidative stress.
Anti-Inflammatory Effects: Quercetin-3-O-glucuronide may modulate inflammatory pathways.
Metabolism and Pharmacokinetics: Studying its metabolism helps understand drug interactions and bioavailability.
Mecanismo De Acción
The exact mechanism of action is not fully elucidated. its antioxidant activity and potential interactions with cellular signaling pathways contribute to its effects.
Comparación Con Compuestos Similares
Quercetin-3-O-glucuronide is unique due to its specific glucuronidation pattern. Similar compounds include quercetin, rutin, and other flavonoids.
: Sahu, P. K., & Giri, D. D. (2016). Quercetin: A versatile flavonoid. Internet Journal of Medical Update, 11(1), 1-12. : Manach, C., Williamson, G., Morand, C., Scalbert, A., & Rémésy, C. (2005). Bioavailability and bioefficacy of polyphenols in humans. I. Review of 97 bioavailability studies. The American Journal of Clinical Nutrition, 81(1), 230S-242S. : Spencer, J. P. (2008). Flavonoids: modulators of brain function? British Journal of Nutrition, 99(E-S1),
Propiedades
Fórmula molecular |
C27H28O18 |
|---|---|
Peso molecular |
640.5 g/mol |
Nombre IUPAC |
(7-hydroxy-4-oxochromen-3-yl) 5-(3,4-dihydroxyphenyl)-2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C27H28O18/c28-7-15-18(33)19(34)20(35)23(42-15)44-25-26(39,9-1-4-12(30)13(31)5-9)21(36)22(37)27(40,45-25)24(38)43-16-8-41-14-6-10(29)2-3-11(14)17(16)32/h1-6,8,15,18-23,25,28-31,33-37,39-40H,7H2 |
Clave InChI |
GYYXDIJLARMBGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2(C(C(C(OC2OC3C(C(C(C(O3)CO)O)O)O)(C(=O)OC4=COC5=C(C4=O)C=CC(=C5)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(1-Hydroxyethyl)-3-[2-[[[(4-nitrophenyl)methoxy-oxomethyl]amino]methylideneamino]ethylthio]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12075827.png)



![5-(4-Amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12075852.png)




![N-Cyclopropyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12075884.png)

![4-Tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene;1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B12075891.png)

![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol](/img/structure/B12075899.png)
